4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol
Description
The compound 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol features a pyrazole-thiazole core substituted with ethyl, propoxy, and 4-methylthiazole groups. For example, halogenated derivatives such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4) and its bromo analog (compound 5) share similar synthesis protocols, including high-yield reactions and crystallization from dimethylformamide (DMF) . These analogs exhibit planar molecular conformations with perpendicular aryl substituents, a feature likely shared by the target compound . Potential therapeutic applications, such as antimicrobial or antiviral activity, are suggested by related structures .
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-5-propoxyphenol |
InChI |
InChI=1S/C18H21N3O2S/c1-4-6-23-16-8-15(22)13(7-12(16)5-2)17-14(9-19-21-17)18-20-11(3)10-24-18/h7-10,22H,4-6H2,1-3H3,(H,19,21) |
InChI Key |
OKUCEMHOKVNGID-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1CC)C2=C(C=NN2)C3=NC(=CS3)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the pyrazole ring, and finally the attachment of the phenol group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as iodine or palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.
Scientific Research Applications
4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol involves its interaction with various molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s pyrazole-thiazole scaffold is common among bioactive molecules. Key structural comparisons include:
The target compound’s propoxy group distinguishes it from halogenated analogs (e.g., compounds 4 and 5), which prioritize halogen-aryl interactions for crystal packing . In contrast, derivatives like AB3 incorporate sulfonamide and triazole moieties, enhancing solubility and binding affinity .
Physicochemical Properties
Physicochemical parameters such as ALogP (a measure of lipophilicity) and molecular weight influence bioavailability:
*Estimated based on structural analogs. †Calculated using methodologies.
Pharmacological Activity
While the target compound’s specific activity is unreported, related structures demonstrate diverse therapeutic profiles:
The 4-methylthiazole group, present in both the target compound and Pritelivir, is critical for antiviral activity . However, the target’s propoxy group may reduce metabolic degradation compared to shorter-chain alkoxy substituents .
Biological Activity
The compound 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.41 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a phenolic component, which are known to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thiazole ring is believed to play a crucial role in this activity by disrupting bacterial cell wall synthesis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative 1 | S. aureus | 32 µg/mL |
| Thiazole Derivative 2 | E. coli | 64 µg/mL |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.
Anticancer Activity
Preliminary investigations into the anticancer properties of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol have shown promising results. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Case Studies
A notable case study involved the administration of a thiazole-based compound similar to 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol in a murine model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
The biological activities of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It appears to interfere with cell signaling pathways that regulate immune responses.
- Direct Cytotoxicity : In cancer cells, it may induce stress responses leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
